4H-thiochromeno[4,3-d][1,3]thiazol-2-amine
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Overview
Description
4H-thiochromeno[4,3-d][1,3]thiazol-2-amine is a heterocyclic compound with a molecular formula of C10H8N2S2 and a molecular weight of 220.32 g/mol This compound is characterized by its fused ring structure, which includes a thiochromene and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4H-thiochromeno[4,3-d][1,3]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups attached to the thiazole or amine moieties .
Scientific Research Applications
4H-thiochromeno[4,3-d][1,3]thiazol-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4H-chromeno[4,3-d][1,3]thiazol-2-amine: This compound is similar in structure but lacks the sulfur atom in the chromene ring.
Thiazole derivatives: Other thiazole-containing compounds with varying substituents and biological activities.
Uniqueness
4H-thiochromeno[4,3-d][1,3]thiazol-2-amine is unique due to its fused ring structure that combines a thiochromene and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
4H-thiochromeno[4,3-d][1,3]thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c11-10-12-9-6-3-1-2-4-7(6)13-5-8(9)14-10/h1-4H,5H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBUMKYAWGTOBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407495 |
Source
|
Record name | 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31879-58-0 |
Source
|
Record name | 4H-thiochromeno[4,3-d][1,3]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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